4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves multiple steps and various reaction conditions. Some common synthetic routes include:
Diazo-Coupling Reaction: This method involves the reaction of diazonium salts with benzothiazole derivatives to form the desired compound.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base catalyst.
Biginelli Reaction: This multicomponent reaction involves the condensation of benzothiazole derivatives with urea and aldehydes to form the desired compound.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction between benzothiazole derivatives and other reactants.
Chemical Reactions Analysis
4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent and has been studied for its inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: It has been used in molecular docking studies to explore its potential as an antidiabetic agent.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has shown significant anti-inflammatory and analgesic activities.
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: This compound is a potent and selective inhibitor of the transforming growth factor-β type I receptor.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H20N6O2S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20N6O2S2/c1-12-10-19-17(27-12)21-15(25)11-20-18(26)24-8-6-23(7-9-24)16-13-4-2-3-5-14(13)28-22-16/h2-5,10H,6-9,11H2,1H3,(H,20,26)(H,19,21,25) |
InChI Key |
JOEXXIPPFKFOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.